2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluoro-nitrophenyl group and an acetic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves multi-step organic reactions. One common method starts with the nitration of 2-fluoroaniline to produce 2-fluoro-4-nitroaniline. This intermediate is then subjected to a condensation reaction with ethyl acetoacetate in the presence of a base to form the pyrazole ring. The resulting compound is further reacted with bromoacetic acid to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The fluoro and nitro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or lithium diisopropylamide (LDA) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 2-[2-(2-Fluoro-4-aminophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid.
Scientific Research Applications
2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The fluoro and nitro groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]propionic acid
- 2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]butanoic acid
Uniqueness
Compared to similar compounds, 2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to its specific acetic acid moiety, which influences its solubility, reactivity, and biological activity. The presence of the fluoro and nitro groups also enhances its potential for various chemical modifications and applications.
Properties
Molecular Formula |
C12H10FN3O5 |
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Molecular Weight |
295.22 g/mol |
IUPAC Name |
2-[2-(2-fluoro-4-nitrophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]acetic acid |
InChI |
InChI=1S/C12H10FN3O5/c1-6-8(5-11(17)18)12(19)15(14-6)10-3-2-7(16(20)21)4-9(10)13/h2-4,14H,5H2,1H3,(H,17,18) |
InChI Key |
JWSLGWGLGOGXGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=C(C=C(C=C2)[N+](=O)[O-])F)CC(=O)O |
Origin of Product |
United States |
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